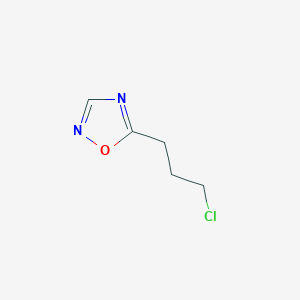![molecular formula C15H30N4 B1423179 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine CAS No. 1629218-99-0](/img/structure/B1423179.png)
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Descripción general
Descripción
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is a chemical compound with the molecular formula C15H30N4. It is also known by its IUPAC name 1-methyl-4-(piperidin-4-yl)piperazine . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine involves the reaction of 1-Methylpiperazine with sodium triacetoxyborohydride and acetic acid. This mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The molecular weight of this compound is 266.43 g/mol .Physical And Chemical Properties Analysis
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is a white to yellow solid at room temperature . It has a molecular weight of 266.43 g/mol . The compound is stable under normal conditions and should be stored at a temperature of +4°C .Aplicaciones Científicas De Investigación
Schistosomiasis Research
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine and its derivatives have been explored for their activity against schistosomiasis, a parasitic disease. Research dating back to 1957 investigated the synthesis of various 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and their potential for treating schistosomiasis in animals infected with Schistosoma Japonica (Y. Tung, 1957).
Herbicides and Plant Growth Regulation
Research on 1-methyl and acetyl-4-substituted piperazines, including derivatives of 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, has demonstrated their potential as herbicides and plant growth regulators. These compounds show notable herbicidal activity and can act as cytokinin mimics, influencing plant growth and development (G. Stoilkova, P. Yonova, K. Ananieva, 2014).
Medicinal Chemistry
Piperazine-1-yl-1H-indazole derivatives, a category including 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, play a significant role in medicinal chemistry. Research in 2019 presented the synthesis and docking studies of novel compounds in this category, highlighting their importance in drug design and pharmaceutical research (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Proteomics
Piperazine-based derivatives have been used for derivatization in proteomics, enhancing the analysis of peptides. Research has shown that derivatives like 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine improve ionization efficiency in mass spectrometry, facilitating the detection and analysis of peptides and proteins (X. Qiao, Liangliang Sun, Lingfan Chen, Yuan Zhou, Kaiguang Yang, Zhen Liang, L. Zhang, Yukui Zhang, 2011).
Drug Development
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine and its analogs have been explored in drug development, particularly in creating compounds with improved lipophilicity and pharmacological properties. Research has focused on designing analogs with specific functional groups to enhance therapeutic efficacy and reduce side effects (C. Abate, Mauro Niso, E. Lacivita, P. Mosier, A. Toscano, R. Perrone, 2011).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Propiedades
IUPAC Name |
1-methyl-4-(1-piperidin-4-ylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4/c1-17-10-12-19(13-11-17)15-4-8-18(9-5-15)14-2-6-16-7-3-14/h14-16H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNRVKMOTTTYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine | |
CAS RN |
1629218-99-0 | |
| Record name | 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(6-methylpyridin-2-yl)amino]acetate](/img/structure/B1423098.png)

![2-[(3-Methoxyphenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1423102.png)






![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)


![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)